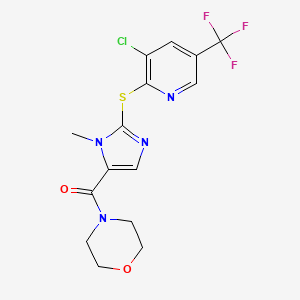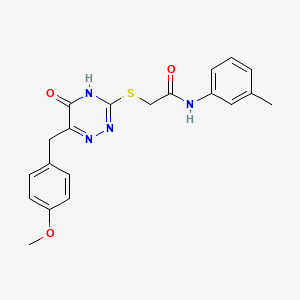![molecular formula C32H52O3 B2827622 [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate CAS No. 27570-20-3](/img/structure/B2827622.png)
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
Overview
Description
The compound you’re asking about is also known as Betulin . It belongs to the class of Terpenoids . It has been studied for its in-vitro anticancer activity across 19 cancer cell lines .
Molecular Structure Analysis
The molecular structure of Betulin is complex, with multiple rings and functional groups. The InChi Key for this compound is FVWJYYTZTCVBKE-ROUWMTJPSA-N . The SMILES representation of the compound is also provided .Physical And Chemical Properties Analysis
The compound has a CAS number of 473-98-3 . It passes the Veber filter, which is a set of rules for predicting whether a chemical compound would make a good oral drug .Scientific Research Applications
Structural Analysis and Molecular Docking
- The compound's crystal structure reveals multiple weak C—H⋯O hydrogen bonds forming a three-dimensional network, suggesting potential applications in material science or molecular engineering (Peipiņš et al., 2014).
- Molecular docking studies indicate potential binding affinity with cardiovascular disorder receptors, highlighting its relevance in cardiovascular research (Raja & Ramya, 2018).
Chemical Synthesis and Modification
- This compound serves as a basis for synthesizing various derivatives, which can be used in the development of new pharmaceuticals or chemical materials (Kazakova et al., 2010).
Computational Studies and Drug Design
- Computational studies have been conducted to foresee interactions between derivatives of this compound and biological targets, such as phosphodiesterase 9, important in neurodegenerative disease research (Jiang et al., 2022).
Mechanism of Action
Target of Action
3-Acetylbetulin, also known as 3-O-Acetylbetulin or Betulin-3-acetate, is a derivative of betulin, a pentacyclic triterpene of the lupane type . The primary targets of 3-Acetylbetulin are key components of signaling pathways associated with proliferation, migration, and interleukins .
Mode of Action
The mode of action of 3-Acetylbetulin is based on the inhibition of these key components of signaling pathways . Although the specific mechanism of action against malignant cells is still a subject of detailed research, the activity of betulin acid, a related compound, has been linked to the induction of the intrinsic pathway of apoptosis .
Biochemical Pathways
The affected biochemical pathways involve those associated with cell proliferation, migration, and interleukin production . The inhibition of these pathways by 3-Acetylbetulin can lead to a decrease in cell proliferation and migration, potentially leading to the death of malignant cells .
Pharmacokinetics
Due to its poor bioavailability, betulin, the parent compound of 3-Acetylbetulin, is subjected to chemical modifications to enhance its pharmacological and pharmacokinetic properties . The method of synthesis and substituents significantly influence the effect on cells and gastrointestinal cancers . .
Result of Action
The result of 3-Acetylbetulin’s action is the potential inhibition of cell proliferation and migration, leading to the death of malignant cells . This is achieved through the induction of the intrinsic pathway of apoptosis .
Action Environment
The action of 3-Acetylbetulin can be influenced by various environmental factors. For instance, the CuAAC reaction of azides and acetylenic triterpenes used for the synthesis of new triazoles of 3-Acetylbetulin occurs in various organic solvents and in aqueous media, in a wide pH area . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH and solvent conditions in its environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Acetylbetulin are largely related to its anticancer activity. The triazole derivatives of 3-acetylbetulin have been evaluated for their anticancer activity in vitro against various human cancer cell lines, including amelanotic melanoma C-32, ductal carcinoma T47D, and glioblastoma SNB-19
Cellular Effects
3-Acetylbetulin has been shown to have significant effects on various types of cells. In vitro studies have demonstrated that 3-Acetylbetulin can inhibit cell proliferation and induce apoptosis in cancer cells . It has also been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h22-27,33H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDTWJGGQFHXCR-VFUWXHBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801339991 | |
| Record name | Betulin 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27570-20-3 | |
| Record name | Betulin 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2827539.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2827545.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2827554.png)
![1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2827555.png)
![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)

